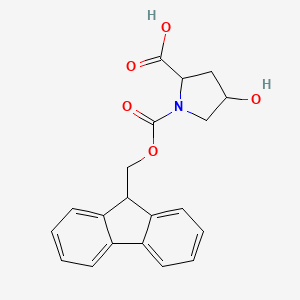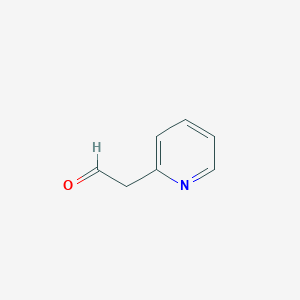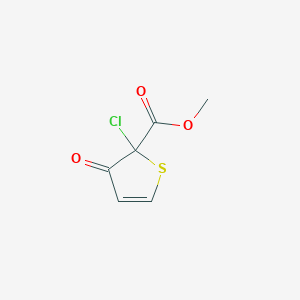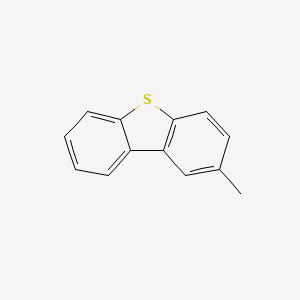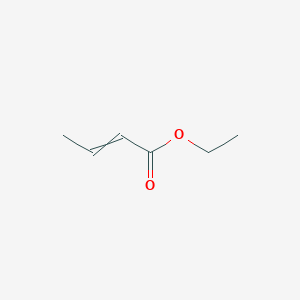
ETHYL CROTONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂. It is a colorless liquid at room temperature and is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters. This compound has a pungent odor and is soluble in water .
Méthodes De Préparation
Ethyl crotonate can be synthesized through various methods. One common synthetic route involves the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial production of this compound often involves the oxidation of crotonaldehyde. This method is advantageous due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Ethyl crotonate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form crotonic acid.
Reduction: Reduction of this compound can yield butyric acid.
Substitution: This compound can react with halogens such as chlorine or bromine to form 2,3-dihalobutyric acids.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like zinc and sulfuric acid for reduction, and halogens for substitution reactions. The major products formed from these reactions include crotonic acid, butyric acid, and 2,3-dihalobutyric acids .
Applications De Recherche Scientifique
Ethyl crotonate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl crotonate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release crotonic acid and ethanol. The released crotonic acid can participate in various biochemical pathways, including those involved in fatty acid metabolism .
Comparaison Avec Des Composés Similaires
Ethyl crotonate can be compared with other similar compounds such as:
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.
Crotonic acid: The parent acid of this compound, used in similar applications.
Ethyl trans-2-butenoate: Another ester with a similar structure but different chemical properties.
This compound is unique due to its specific applications as a plasticizer and solvent, as well as its role in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
ethyl but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3 |
Clé InChI |
ZFDIRQKJPRINOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC |
Point d'ébullition |
137.25 °C |
Description physique |
Colorless liquid with a pungent odor; [CAMEO] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


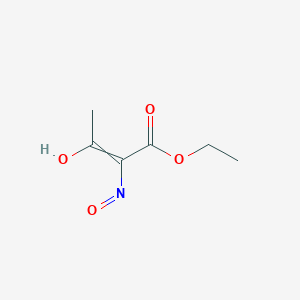
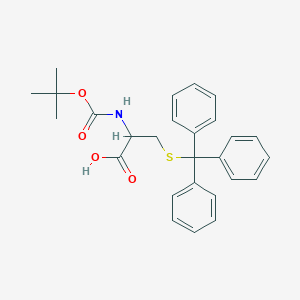

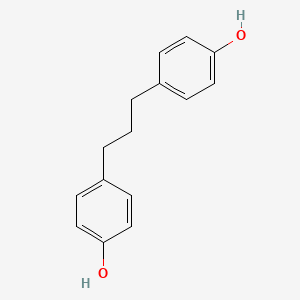
![6-Hydroxy-3-methylbenzo[d]isoxazole-7-carbaldehyde](/img/structure/B8817243.png)
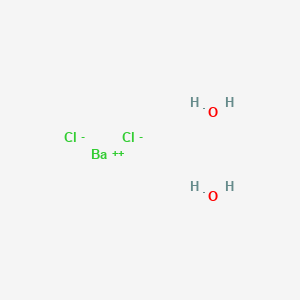
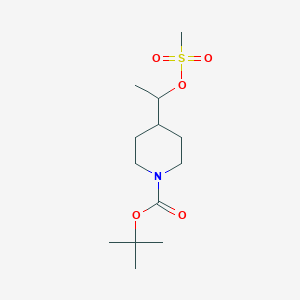
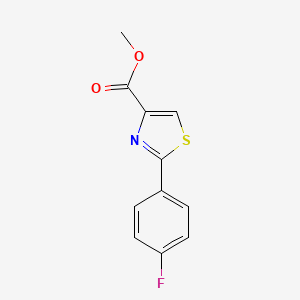
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B8817267.png)
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)
